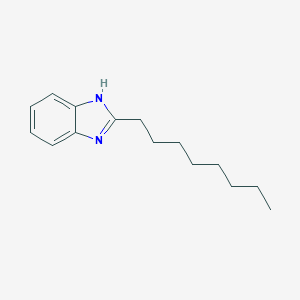

2-octyl-1H-benzimidazole

Description

Properties

IUPAC Name |

2-octyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWQHINYNTMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364859 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-24-7 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-octyl-1H-benzimidazole from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-octyl-1H-benzimidazole, a molecule of interest in medicinal chemistry, from o-phenylenediamine. This document details established experimental protocols, presents comparative quantitative data from various synthetic methodologies, and visualizes the chemical synthesis and experimental workflow.

Core Synthetic Strategies

The synthesis of 2-substituted benzimidazoles, such as this compound, primarily involves the condensation of o-phenylenediamine with a suitable one-carbon electrophile. The two most prevalent and effective methods are the Phillips-Ladenburg reaction, which utilizes a carboxylic acid, and the Weidenhagen reaction, which employs an aldehyde. Modern adaptations of these methods often incorporate catalysts and alternative energy sources like microwave irradiation to enhance reaction efficiency, reduce reaction times, and improve product yields.

The synthesis of this compound can be achieved by reacting o-phenylenediamine with either nonanoic acid (for the Phillips-Ladenburg approach) or nonanal (for the Weidenhagen approach). The choice of method can be influenced by the availability of starting materials, desired reaction conditions, and scalability.

Quantitative Data on Benzimidazole Synthesis

The selection of a synthetic route can significantly influence the outcome of the reaction. The following table summarizes quantitative data from various studies on the synthesis of 2-substituted benzimidazoles, providing a comparative overview of different catalysts and conditions. This data serves as a valuable reference for optimizing the synthesis of this compound.

| Catalyst/Method | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Aldehydes | DMF | 80 | 2-3 h | High | [1] |

| p-Toluenesulfonic acid (p-TsOH) | Carboxylic Acids | Toluene | Reflux | 2-3 h | High | [1] |

| Ammonium chloride | Aromatic Acids | None (neat) | 80-90 | - | Satisfactory | [2] |

| Lanthanum chloride | Aldehydes | Acetonitrile | Room Temp | - | High | [2] |

| Gold nanoparticles (Au/TiO₂) | Aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [3] |

| Microwave (HCl) | Carboxylic Acids | None (neat) | - | 1.5-4 min | 80-95 | [4] |

| Scandium triflate | Aldehydes | - | Room Temp | - | High | [5] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from o-phenylenediamine using both a conventional and a microwave-assisted method.

Protocol 1: Conventional Synthesis using p-Toluenesulfonic Acid (p-TsOH) with Nonanoic Acid

This protocol is adapted from the general procedure for the synthesis of 2-substituted benzimidazoles using a carboxylic acid and an acid catalyst.[1][6]

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Nonanoic acid (1.0-1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 10 mol%)

-

Toluene

-

10% Sodium hydroxide (NaOH) solution

-

Crushed ice

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add o-phenylenediamine (1.0 eq), nonanoic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Add toluene to the flask to give a suitable concentration (e.g., 0.5 M).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and 10% NaOH solution to neutralize the acidic catalyst.

-

Stir the mixture until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis with Nonanoic Acid

This protocol is adapted from general procedures for the microwave-assisted synthesis of 2-substituted benzimidazoles.[4][7][8]

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Nonanoic acid (1.0 eq)

-

Hydrochloric acid (4 M, a few drops)

-

Ethanol/water mixture (for recrystallization)

Equipment:

-

Microwave-safe reaction vessel

-

Microwave reactor

-

Pestle and mortar

-

Standard laboratory glassware

Procedure:

-

In a pestle and mortar, grind o-phenylenediamine (1.0 mmol) with nonanoic acid (1.0 mmol).

-

Transfer the mixture to a 25 mL microwave-safe vessel.

-

Add two drops of 4 M hydrochloric acid to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power level (e.g., 50% power) for a short duration, typically between 1.5 to 4 minutes.

-

After irradiation, cool the vessel to room temperature.

-

The crude product can be purified by recrystallization from a mixture of ethanol and water (e.g., 50:50) to give pure this compound.

Mandatory Visualizations

Chemical Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

References

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijariie.com [ijariie.com]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 8. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-octyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole is a heterocyclic aromatic compound recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] The fusion of benzene and imidazole rings provides a structure that can interact with various biological targets.[2] Derivatives of benzimidazole are known to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

This technical guide focuses on 2-octyl-1H-benzimidazole, a derivative featuring an eight-carbon alkyl chain at the 2-position. This substitution significantly influences the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profiles. This document provides a detailed overview of its core physicochemical properties, a comprehensive experimental protocol for its synthesis, and logical workflows relevant to its study.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). The octyl substituent makes this molecule significantly non-polar.[3]

Quantitative Data Summary

The known physicochemical data for this compound are summarized below. For context, properties of the parent benzimidazole scaffold are also included where available.

| Property | This compound | Benzimidazole (Parent Scaffold) | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂ | C₇H₆N₂ | [4] |

| Molecular Weight | 230.35 g/mol | 118.14 g/mol | [4][5] |

| CAS Number | 13060-24-7 | 51-17-2 | [4][5] |

| Appearance | Solid (predicted) | White crystalline powder/crystals | [5] |

| Melting Point | Data not available | 169-171 °C | [5][6] |

| Boiling Point | Data not available | 360 °C | [5] |

| logP (Octanol/Water) | 5.2 (Computed) | 1.32 | [4][7] |

| pKa (Conjugate Acid) | Data not available | 5.53 | [5] |

| Solubility | Predicted to have low aqueous solubility; soluble in organic solvents like ethanol and chloroform. | Soluble in hot water, alcohol, and xylene; sparingly soluble in cold water and ether; insoluble in benzene and petroleum ether. | [3][6] |

Experimental Protocols

The most common and established method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[8][9]

Protocol: Synthesis of this compound

This protocol details the synthesis via the condensation of o-phenylenediamine with nonanoic acid.

Materials:

-

o-phenylenediamine (1.0 eq)

-

Nonanoic acid (1.1 eq)

-

4 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Deionized water

-

Activated charcoal

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and nonanoic acid (1.1 eq).

-

Acidification & Reflux: Add 4 M HCl to the mixture until it is acidic. The acid acts as a catalyst for the condensation reaction.[10]

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent).

-

Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly add 10% NaOH solution with constant stirring to neutralize the mixture until it becomes basic (pH ~8-9). This will cause the crude product to precipitate.

-

Isolation: Filter the precipitated crude product using a Büchner funnel. Wash the solid with cold deionized water to remove residual salts.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Add a small amount of activated charcoal to decolorize the solution and heat briefly.

-

Hot-filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Characterization:

-

Melting Point: Determine the melting point of the purified crystals.

-

Spectroscopy: Confirm the structure of the final product using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

- 1. longdom.org [longdom.org]

- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. jddtonline.info [jddtonline.info]

- 4. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzimidazole | 51-17-2 [chemicalbook.com]

- 6. Benzimidazole 98 51-17-2 [sigmaaldrich.com]

- 7. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-octyl-1H-benzimidazole: A Technical Guide

Introduction

2-octyl-1H-benzimidazole is a member of the benzimidazole family, a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-octyl substitution introduces a significant lipophilic character to the benzimidazole core, which can influence its physicochemical properties and biological interactions.

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound. Due to the limited availability of published experimental data specifically for this compound, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for its synthesis and spectroscopic analysis are also provided to support researchers and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the benzimidazole core and the influence of a 2-alkyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.3 | br s | 1H | N-H |

| ~7.5-7.6 | m | 2H | Ar-H (H-4, H-7) |

| ~7.1-7.2 | m | 2H | Ar-H (H-5, H-6) |

| ~2.9 | t | 2H | -CH₂- (α to benzimidazole) |

| ~1.8 | quint | 2H | -CH₂- (β to benzimidazole) |

| ~1.2-1.4 | m | 10H | -(CH₂)₅- |

| ~0.8-0.9 | t | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~140 | C-7a |

| ~135 | C-3a |

| ~122 | C-5, C-6 |

| ~115 | C-4, C-7 |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~29 | -CH₂- |

| ~29 | -CH₂- |

| ~28 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | N-H stretch |

| ~2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch |

| ~1585, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1410 | Medium | C-N stretch |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 230 | High | [M]⁺ (Molecular Ion) |

| 131 | Medium | [M - C₇H₁₅]⁺ |

| 118 | High | [Benzimidazole radical cation]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methodologies for similar compounds.[1][2][3]

Synthesis of this compound

This protocol describes the condensation of o-phenylenediamine with nonanoic acid.

Materials:

-

o-Phenylenediamine

-

Nonanoic acid

-

4M Hydrochloric acid

-

Ammonium hydroxide solution

-

Ethanol

-

Activated charcoal

Procedure:

-

A mixture of o-phenylenediamine (10 mmol) and nonanoic acid (12 mmol) is prepared.

-

4M Hydrochloric acid (20 mL) is added to the mixture.

-

The reaction mixture is heated under reflux for approximately 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is neutralized by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate is formed.

-

The precipitate is collected by filtration and washed with cold water.

-

The crude product is recrystallized from an appropriate solvent, such as aqueous ethanol, using activated charcoal to decolorize the solution.

-

The purified crystals of this compound are dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [4]

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher.

Infrared (IR) Spectroscopy: [4]

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): [2]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow and Diagrams

The synthesis of 2-alkyl-1H-benzimidazoles generally follows a straightforward condensation reaction. This workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Solubility of 2-Octyl-1H-benzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical parameter of solubility for the compound 2-octyl-1H-benzimidazole, a molecule of interest within the broader class of benzimidazoles known for their diverse pharmacological activities. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. This document transparently reports this data gap. To empower researchers in the pharmaceutical and chemical sciences, this guide provides a detailed, generalized experimental protocol for determining the solubility of benzimidazole derivatives, which is directly applicable to this compound. Furthermore, a clear workflow for this experimental process is presented visually using a Graphviz diagram. The methodologies outlined herein are intended to provide a robust framework for the systematic physicochemical characterization of this and other novel chemical entities.

Introduction to this compound

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound consisting of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The 2-octyl substitution, a long alkyl chain, is expected to significantly influence the compound's lipophilicity and, consequently, its solubility in organic solvents. Understanding the solubility of this compound is a critical prerequisite for its development in various applications, including as a potential therapeutic agent, by informing formulation strategies, predicting bioavailability, and enabling the design of purification processes.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₂₂N₂[1]

-

Molecular Weight: 230.35 g/mol [1]

-

CAS Number: 13060-24-7[1]

Quantitative Solubility Data

As of the date of this guide, a thorough search of scientific databases and literature has not yielded specific quantitative experimental data on the solubility of this compound in common organic solvents. While general statements about the solubility of other benzimidazole derivatives exist—for instance, 2-benzyl-1H-benzimidazole is reportedly soluble in ethanol and chloroform—such information is not directly transferable due to differences in molecular structure.[2]

The octyl chain in this compound will likely confer greater solubility in nonpolar organic solvents compared to the parent benzimidazole, which is freely soluble in alcohol and sparingly soluble in ether.[3] However, experimental determination is essential for accurate characterization.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method, often referred to as the shake-flask method, is a standard and reliable technique.

3.1. Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A standard calibration curve should be prepared using solutions of known concentrations.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific experimental solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive and actionable framework for researchers to determine this crucial parameter. The detailed shake-flask protocol and the accompanying workflow diagram offer a clear and systematic approach to generating reliable solubility data. Such experimentally determined values are indispensable for the rational design and development of new therapeutic agents and other chemical products, ensuring that promising compounds possess the necessary physicochemical properties for successful formulation and performance. It is strongly recommended that the experimental determination of these properties be carried out to support any further development of this compound.

References

- 1. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzyl-1H-benzimidazole Manufacturer & Supplier in China | Properties, Uses, Safety, Price | High-Quality API Intermediate [quinoline-thiophene.com]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to Theoretical and DFT Studies of 2-octyl-1H-benzimidazole: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-octyl-1H-benzimidazole. In the absence of specific published theoretical data for this molecule, this document outlines a robust framework based on established Density Functional Theory (DFT) calculations and computational analyses reported for structurally related benzimidazole derivatives. This guide is intended to serve as a detailed protocol for researchers seeking to investigate the electronic, structural, and spectroscopic properties of this compound and similar compounds, which are of significant interest in medicinal chemistry and materials science.

Benzimidazole and its derivatives are a critical class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-substituted benzimidazoles, in particular, are key pharmacophores in a number of commercial drugs. Computational studies, especially those employing DFT, are invaluable for understanding the structure-activity relationships, reactivity, and spectroscopic signatures of these molecules, thereby accelerating the drug discovery and development process.

Experimental Protocols: A Computational Approach

The following sections detail the widely accepted computational protocols for conducting theoretical studies on benzimidazole derivatives, which can be directly applied to this compound.

Geometry Optimization

The initial and most crucial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Methodology: The most commonly employed method for geometry optimization of benzimidazole derivatives is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice that balances accuracy and computational cost.

-

Basis Set: A common and effective basis set for molecules of this size is the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and the electronic properties of heteroatoms, while the polarization functions (d,p) allow for more flexibility in the description of bonding.

-

Software: Gaussian, ORCA, and GAMESS are widely used quantum chemistry software packages that can perform these calculations.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

-

Perform a geometry optimization calculation using the chosen DFT functional and basis set.

-

Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Vibrational Frequency Analysis

Vibrational frequency calculations are not only essential for confirming a stable geometry but also for predicting the infrared (IR) and Raman spectra of the molecule.

-

Methodology: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.

-

Procedure:

-

Following geometry optimization, perform a frequency calculation.

-

The output will provide the vibrational frequencies and their corresponding IR and Raman intensities.

-

These theoretical spectra can be compared with experimental data for validation of the computational model. It is common practice to scale the calculated frequencies by a factor (typically around 0.96) to account for anharmonicity and other systematic errors.

-

Electronic Properties Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and potential biological activity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule.

-

The HOMO energy is related to the electron-donating ability, while the LUMO energy is related to the electron-accepting ability.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects. It can be used to quantify the delocalization of electron density between filled and unfilled orbitals.

-

Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule, which can also be used to identify reactive sites.

Data Presentation: Hypothetical Data for this compound

While specific experimental or calculated data for this compound is not available in the cited literature, the following tables present a hypothetical but realistic summary of the types of quantitative data that would be generated from the computational protocols described above. These values are based on trends observed for similar alkyl-substituted benzimidazoles.

| Parameter | Hypothetical Calculated Value |

| Total Energy (Hartree) | -XXX.XXXXXXX |

| Dipole Moment (Debye) | ~2.5 - 3.5 |

| HOMO Energy (eV) | ~ -5.5 to -6.5 |

| LUMO Energy (eV) | ~ -0.5 to -1.5 |

| HOMO-LUMO Energy Gap (eV) | ~ 4.5 - 5.5 |

| Point Group | C1 |

| Number of Imaginary Frequencies | 0 |

Table 1: Hypothetical Calculated Molecular Properties of this compound (B3LYP/6-311++G(d,p))

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹, scaled) | Assignment |

| ν(N-H) | ~3400 - 3500 | N-H stretching |

| ν(C-H)aromatic | ~3000 - 3100 | Aromatic C-H stretching |

| ν(C-H)aliphatic | ~2850 - 2960 | Aliphatic C-H stretching |

| ν(C=N) | ~1620 - 1640 | C=N stretching |

| ν(C=C) | ~1450 - 1600 | Aromatic C=C stretching |

| δ(C-H)aliphatic | ~1350 - 1470 | Aliphatic C-H bending |

| In-plane ring vibrations | ~1000 - 1300 | Benzimidazole ring modes |

| Out-of-plane C-H bending | ~700 - 900 | Aromatic C-H deformation |

Table 2: Hypothetical Key Vibrational Frequencies of this compound

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships involved in the theoretical study of this compound.

Caption: Workflow for DFT calculations on this compound.

Caption: Relationship between DFT calculations and key electronic property analyses.

The Diverse Biological Landscape of Alkyl-Substituted Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic addition of alkyl substituents to this core structure has been a fruitful avenue for the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of alkyl-substituted benzimidazoles, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Alkyl-substituted benzimidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of various alkyl-substituted benzimidazole derivatives is summarized below, with IC50 values indicating the concentration required for 50% inhibition of cancer cell growth.

| Compound ID | Alkyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Methyl | MCF-7 (Breast) | 26.8 ± 2.1 | [1] |

| 1b | Ethyl | MCF-7 (Breast) | 11.7 ± 0.9 | [1] |

| 1c | Propyl | MCF-7 (Breast) | 15.4 ± 1.3 | [1] |

| 2g | Not Specified | MDA-MB-231 (Breast) | Not Specified | [2] |

| C1 | Not Specified | T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) | < 50 µg/mL | [3] |

| D1 | Not Specified | T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) | < 50 µg/mL | [3] |

| SL-9 | Not Specified | DLD-1 (Colon) | 57.68 | [4] |

| 8b | Not Specified | MDA-MB-231 (Breast) | 12.69 ± 0.84 | [5] |

| 8c | Not Specified | A549 (Lung) | 11.63 ± 2.57 | [5] |

Signaling Pathways in Anticancer Activity

Two prominent signaling pathways targeted by alkyl-substituted benzimidazoles in cancer are the Hedgehog and Bcl-2 pathways.

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[6][7][8] Mebendazole, a benzimidazole derivative, has been shown to inhibit Hh signaling by suppressing the formation of the primary cilium, a microtubule-based organelle essential for Hh pathway activation.[6]

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic protein, and its overexpression is a hallmark of many cancers. Alkylsulfonyl benzimidazole derivatives have been identified as potent Bcl-2 inhibitors, inducing apoptosis in cancer cells.[3][9] These compounds are thought to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2 and thereby releasing pro-apoptotic proteins to initiate the apoptotic cascade.[5]

Antimicrobial Activity

Alkyl-substituted benzimidazoles exhibit significant activity against a broad spectrum of bacteria and fungi. The introduction of different alkyl groups on the benzimidazole nucleus has been shown to modulate the antimicrobial potency.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

| Compound ID | Alkyl Substituent | Microorganism | MIC (µg/mL) | Reference |

| 2g | Not Specified | Streptococcus faecalis | 8 | [2] |

| 2g | Not Specified | Staphylococcus aureus | 4 | [2] |

| 2g | Not Specified | MRSA | 4 | [2] |

| 1b, 1c, 2e, 2g | Not Specified | Candida albicans | 64 | [2] |

| 1b, 1c, 2e, 2g | Not Specified | Aspergillus niger | 64 | [2] |

| 65a | Not Specified | E. coli | 0.026 | [10] |

| 65a | Not Specified | S. aureus | 0.031 | [10] |

| 65b | Not Specified | E. coli | 0.030 | [10] |

| 65b | Not Specified | S. aureus | 0.060 | [10] |

| 66a | Aliphatic ester chain | S. aureus | 3.12 | [10] |

| 66a | Aliphatic ester chain | E. coli | 3.12 | [10] |

| 67b | Not Specified | Bacillus cereus | 32 | [10] |

| 67b | Not Specified | S. aureus | 32 | [10] |

| 67b | Not Specified | E. coli | 64 | [10] |

| 67b | Not Specified | P. aeruginosa | 64 | [10] |

Antiviral Activity

Several alkyl-substituted benzimidazoles have demonstrated promising antiviral activity against a range of viruses. The nature and position of the alkyl substituent play a crucial role in determining the antiviral potency and spectrum.

Quantitative Antiviral Data

The antiviral activity is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50).

| Compound ID | Alkyl Substituent | Virus | EC50/IC50 (µM) | Reference |

| TCRB | Ribonucleoside | HCMV | IC50 = 2.9 | [11] |

| BDCRB | Ribonucleoside | HCMV | 4-fold > TCRB | [11] |

| DRB | Ribonucleoside | HCMV | IC50 = 42 | [11] |

| DRB | Ribonucleoside | HSV-1 | IC50 = 30 | [11] |

Anti-inflammatory Activity

Alkyl-substituted benzimidazoles have been investigated for their anti-inflammatory properties, with several derivatives showing potent activity in both in vitro and in vivo models. The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of paw edema in animal models or by determining the IC50 values for the inhibition of inflammatory enzymes.

| Compound ID | Alkyl Substituent | Assay | Result | Reference |

| 6a | Methyl | Carrageenan-induced paw edema | Potent activity | [12] |

| 6d | Pentyl | Protein denaturation | IC50 = 39.7 µM | [12] |

| - | n-hexyl | Carrageenan-induced paw edema | 92.73% reduction | [13] |

| - | n-pentyl | Carrageenan-induced paw edema | 95.64% reduction | [13] |

| - | n-butyl | Carrageenan-induced paw edema | 97.62% reduction | [13] |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Cyclohexylamino | Carrageenan-induced paw edema | 53.2% inhibition | [13] |

| B2, B4, B7, B8 | Not Specified | Luminol-enhanced chemiluminescence | Lower IC50 than ibuprofen | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of alkyl-substituted benzimidazoles and for the evaluation of their biological activities.

Synthesis of N-Alkyl Substituted Benzimidazoles

A general and efficient method for the synthesis of N-alkyl substituted benzimidazoles involves a one-pot, copper-catalyzed C-N bond formation protocol.[15][16]

Materials:

-

3-(2-aminophenyl)quinazolin-4(3H)-one

-

Alkyl halide (e.g., 1-bromopropane)

-

Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

-

1,10-phenanthroline

-

Potassium phosphate (K3PO4)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried screw-cap reaction tube, add 3-(2-aminophenyl)quinazolin-4(3H)-one (1.0 equiv), K3PO4 (3.0 equiv), Cu(OAc)2·H2O (20 mol %), and 1,10-phenanthroline (30 mol %).

-

Add dry DMF (2.0 mL) to the reaction tube.

-

Add the alkyl halide (2.0 equiv) to the mixture.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl substituted benzimidazoquinazolinone.

Workflow for Synthesis and Biological Evaluation

The general workflow for the synthesis and evaluation of the biological activities of alkyl-substituted benzimidazoles is depicted below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[17][18][19][20]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

96-well plates

-

Alkyl-substituted benzimidazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.[17]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[17]

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[21][22][23]

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

96-well microtiter plates

-

Alkyl-substituted benzimidazole compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (equivalent to a 0.5 McFarland standard).

-

Inoculate each well (except the sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][24]

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[25][26][27][28]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Alkyl-substituted benzimidazole compounds

-

Plethysmometer

Procedure:

-

Administer the test compound to the animals (e.g., intraperitoneally or orally).

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[28]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

-

The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Conclusion

Alkyl-substituted benzimidazoles represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The structure-activity relationship studies reveal that the nature and position of the alkyl substituents are critical for their pharmacological effects. Further optimization of the benzimidazole scaffold through medicinal chemistry approaches holds the potential to yield novel and more potent therapeutic agents for a variety of diseases. The detailed experimental methodologies and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of benzimidazole-based drug discovery.

References

- 1. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eastjmed.org [eastjmed.org]

- 5. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing the antihelmintic mebendazole as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 11. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acu.edu.in [acu.edu.in]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. inotiv.com [inotiv.com]

- 27. researchgate.net [researchgate.net]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Substituted Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core, a bicyclic aromatic system in which benzene is fused to the 4- and 5-positions of an imidazole ring, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets, establishing it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of 2-substituted benzimidazole derivatives, which have proven to be a particularly fruitful area of research, leading to a multitude of clinically significant therapeutic agents.

A Serendipitous Discovery and Early Synthetic Milestones

The history of benzimidazoles dates back to 1872, when Hobrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole.[1][2][3][4][5][6][7][8] This pioneering work was achieved through the reduction of 2-nitro-4-methylacetanilide, followed by an intramolecular cyclization.[9][1][2][3][4][5][6] A few years later, in 1878, Ladenburg and Wundt developed an alternative synthesis by refluxing 3,4-diaminotoluene with acetic acid.[2][3] These early syntheses laid the groundwork for future exploration of this versatile heterocyclic system.

The therapeutic potential of the benzimidazole nucleus was first suggested in 1944 by Woolley, who noted its structural resemblance to purines and hypothesized its potential to elicit biological responses.[10][11] This was later substantiated by the discovery that 5,6-dimethylbenzimidazole is a breakdown product of vitamin B12, further highlighting its biological relevance.[8][10]

Foundational Synthetic Methodologies

The development of robust and versatile synthetic methods was crucial for unlocking the therapeutic potential of 2-substituted benzimidazoles. Two classical methods, the Phillips-Ladenburg and Weidenhagen reactions, have been particularly influential.

The Phillips-Ladenburg Reaction

The Phillips-Ladenburg reaction, a cornerstone in benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as hydrochloric acid.[7][12][13][14][15] This method is advantageous as it allows for the synthesis of benzimidazoles that cannot be prepared by simply heating the components together.[13] Good yields are typically obtained with aliphatic acids, and the reaction can also be applied to aromatic acids, often by conducting the reaction in sealed tubes at elevated temperatures.[13][14]

The Weidenhagen Reaction

Another classical approach is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde or ketone in the presence of an oxidizing agent, such as copper(II) acetate.[7][12][15] This method provides a direct route to 2-substituted and 1,2-disubstituted benzimidazoles.

Modern and Green Synthetic Approaches

While the classical methods remain relevant, significant research has focused on developing more efficient, versatile, and environmentally friendly synthetic protocols. These modern approaches often utilize catalysts, microwave irradiation, and greener solvents to improve yields, reduce reaction times, and simplify workup procedures.[8][10][16][17]

Key developments include:

-

Catalytic Syntheses: A wide array of catalysts, including Lewis acids (e.g., Er(OTf)₃, Sc(OTf)₃), inorganic salts (e.g., MgCl₂·6H₂O, MgI₂), and metal nanoparticles, have been employed to promote the condensation of o-phenylenediamines with aldehydes or carboxylic acids under milder conditions.[10][18][19]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of benzimidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating.[9][17]

-

Green Solvents and Catalysts: In line with the principles of green chemistry, researchers have explored the use of environmentally benign solvents like water and ionic liquids, as well as recyclable catalysts, to minimize the environmental impact of benzimidazole synthesis.[9][10][16]

A Plethora of Pharmacological Activities

The 2-substituted benzimidazole scaffold has been a prolific source of pharmacologically active compounds, leading to the development of numerous marketed drugs.[20][21][22][23][24][25][26][27] The versatility of this core allows for fine-tuning of its biological activity through modification of the substituent at the 2-position, as well as at the nitrogen atoms of the imidazole ring.

The broad spectrum of biological activities associated with 2-substituted benzimidazoles includes:

-

Anthelmintic Activity: This is one of the most well-established activities of benzimidazoles. Drugs like albendazole, mebendazole, and flubendazole are widely used to treat parasitic worm infections.[11][20][21][23] They function by binding to the β-tubulin of the parasites, thereby inhibiting microtubule polymerization.[23]

-

Antiulcer Activity: The discovery of proton pump inhibitors (PPIs) revolutionized the treatment of acid-related gastrointestinal disorders. Omeprazole and lansoprazole are prominent examples of 2-substituted benzimidazole derivatives that effectively suppress gastric acid secretion.[7][20][28]

-

Anticancer Activity: Numerous 2-substituted benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerase I, tubulin polymerization, and various kinases.[18][25][27][]

-

Antiviral Activity: Benzimidazole derivatives have shown efficacy against a range of viruses, including HIV, hepatitis C virus, and human cytomegalovirus.[18][25][30]

-

Other Activities: The pharmacological profile of 2-substituted benzimidazoles extends to analgesic, anti-inflammatory, antihypertensive, antihistaminic, antifungal, and antimicrobial activities.[8][18][20][21][22][24][26][28][][30][31]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and biological activity of 2-substituted benzimidazole derivatives.

Table 1: Selected Synthetic Yields of 2-Substituted Benzimidazoles

| Catalyst/Conditions | Reactants | Product | Yield (%) | Reference |

| MgCl₂·6H₂O | o-phenylenediamine, aldehyde | 2-substituted benzimidazole | High | [18] |

| [BMIM]HSO₄ (Ionic Liquid), Microwave | o-phenylenediamine, aromatic aldehyde | 2-substituted benzimidazole | Excellent | [10] |

| Er(OTf)₃, Water | o-phenylenediamine, aldehyde | 2-substituted benzimidazole | High | [10] |

| NH₄Cl | o-phenylenediamine, carbonyl compound | 2-substituted benzimidazole | 75-94 | [32] |

| tert-butyl nitrite, THF | o-phenylenediamine, 4-chlorobenzaldehyde | 2-(4-chlorophenyl) benzimidazole | 80 | [12] |

Table 2: Selected Biological Activities of 2-Substituted Benzimidazole Derivatives

| Compound | Activity | Assay/Cell Line | IC₅₀/EC₅₀/MIC | Reference |

| Compound 32 | Anti-HIV-1 | --- | 1.3 µM | [18] |

| Compound 33 | Anti-HIV-1 | --- | 0.79 µM | [18] |

| Compound 34 | Anti-Hepatitis C Virus | --- | 3.0 nM | [18] |

| Compound 35 | Anti-Hepatitis C Virus | --- | 5.5 nM | [18] |

| Compound 45 | Anticancer | MCF-7 cells | 25.72 ± 3.95 µM | [18][] |

| Compound 46 | Anticancer | HCT116 cell line | 0.00005 µM/mL | [18] |

| Compound 47 | Anticancer | HCT116 cell line | 0.00012 µM/mL | [18] |

| Compounds 56-59 | Vasodilation | --- | 0.145-0.214 mM | [18] |

| Salicylic acid derivative | Antioxidant (ABTS) | --- | < 5 mg/ml | [20] |

| Salicylic acid derivative | Antioxidant (DPPH) | --- | 37 mg/ml | [20] |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | Antibacterial (S. aureus) | --- | 0.39-0.78 µg/mL | [30][31] |

Key Experimental Protocols

General Procedure for the Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole[14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzene-1,2-diamine in 4N hydrochloric acid.

-

Addition of Reagent: Add an equimolar amount of acetic acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

General Procedure for the Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine with Aldehydes using a Catalyst[19][33]

-

Reaction Setup: To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add the desired aldehyde (1 mmol) and the catalyst (e.g., MgCl₂·6H₂O, 10 mol%).

-

Reaction: Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (monitored by TLC).

-

Workup: Upon completion, pour the reaction mixture into crushed ice.

-

Isolation and Purification: Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 2-substituted benzimidazole.

Logical Relationships and Signaling Pathways

The diverse biological activities of 2-substituted benzimidazoles stem from their ability to interact with a variety of biological targets. The following diagram illustrates the relationship between the benzimidazole scaffold, its various substitutions, and the resulting pharmacological activities.

Many benzimidazole-based drugs exert their effects by modulating specific signaling pathways. For instance, benzimidazole-based anticancer agents can interfere with tubulin dynamics, a critical component of the cell cytoskeleton and mitotic spindle.

Conclusion

From its humble beginnings in the late 19th century, the 2-substituted benzimidazole scaffold has evolved into a mainstay of modern medicinal chemistry. The development of diverse synthetic methodologies, from classical condensation reactions to modern green approaches, has enabled the creation of vast libraries of these compounds. This has led to the discovery of numerous drugs with a wide range of therapeutic applications, impacting human and animal health globally. The continued exploration of this privileged scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield new and improved therapeutic agents for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. ijmpronline.com [ijmpronline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. adichemistry.com [adichemistry.com]

- 14. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 20. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 21. researchgate.net [researchgate.net]

- 22. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzimidazole - Wikipedia [en.wikipedia.org]

- 24. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. researchgate.net [researchgate.net]

- 27. impactfactor.org [impactfactor.org]

- 28. longdom.org [longdom.org]

- 30. pharmatutor.org [pharmatutor.org]

- 31. srrjournals.com [srrjournals.com]

- 32. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-octyl-1H-benzimidazole (CAS: 13060-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-octyl-1H-benzimidazole (CAS: 13060-24-7), a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While specific research on this particular derivative is limited, this document extrapolates from the extensive literature on 2-alkyl-substituted benzimidazoles to present its physicochemical properties, proposed synthesis protocols, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a small molecule characterized by a benzimidazole core with an eight-carbon alkyl chain at the 2-position. This lipophilic side chain is expected to significantly influence its biological activity and pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 13060-24-7 | |

| Molecular Formula | C₁₅H₂₂N₂ | [1][2] |

| Molecular Weight | 230.35 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature | |

| Purity | ≥97% (Commercially available) | [1] |

| Calculated LogP | 4.46 - 5.2 | [1][2] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 7 | [1] |

Synthesis

Proposed Experimental Protocol: Condensation of o-Phenylenediamine and Nonanoic Acid

This protocol is based on the general Phillips condensation method for benzimidazole synthesis.

Reagents and Materials:

-

o-Phenylenediamine

-

Nonanoic acid

-

4M Hydrochloric acid or Polyphosphoric acid (PPA)

-

Sodium carbonate solution (10%)

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M hydrochloric acid or polyphosphoric acid.

-

Add nonanoic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 120-150°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 10% sodium carbonate solution until a precipitate is formed.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Biological Activity

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, antifungal, anthelmintic, and anticancer effects. The presence of the C8 alkyl chain in this compound is expected to enhance its lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets.

While specific biological data for this compound is scarce, a study on a series of benzimidazole-based naphthalimide triazoles and triazolium compounds reported that an "octyl group-containing compound" displayed potent antibacterial activity against Staphylococcus aureus[3]. This suggests that the octyl substituent can contribute positively to the antimicrobial properties of benzimidazole derivatives.

Proposed Experimental Protocols for Biological Evaluation

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to the standard (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific substitution pattern and the biological context. For anthelmintic and some anticancer benzimidazoles, the primary mechanism involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network, which is crucial for cell division and other essential cellular functions.

Given the structural similarity to other 2-substituted benzimidazoles, it is plausible that this compound could exert its biological effects through one or more of the following pathways:

-

Inhibition of Tubulin Polymerization: This is a hallmark of many anthelmintic and anticancer benzimidazoles.

-

Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives have been shown to interfere with DNA and RNA synthesis.

-

Enzyme Inhibition: Benzimidazoles can act as inhibitors of various enzymes, such as protein kinases and polymerases.

-

Disruption of Mitochondrial Function: Interference with mitochondrial respiration and energy production has been observed for some benzimidazoles.

Proposed Experimental Protocol for Mechanistic Studies: Tubulin Polymerization Assay

Objective: To determine if this compound inhibits tubulin polymerization.

Materials:

-

This compound

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer

-

Fluorescence spectrophotometer

-

Fluorescent reporter for tubulin polymerization

Procedure:

-

Prepare a reaction mixture containing purified tubulin in polymerization buffer.

-

Add various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Compare the polymerization rates in the presence and absence of the compound to determine its inhibitory effect.

Conclusion

This compound is a promising, yet understudied, member of the benzimidazole family. Its lipophilic nature suggests the potential for enhanced cellular uptake and potent biological activity. Based on the extensive research on related compounds, it is a strong candidate for investigation as an antimicrobial, antifungal, and cytotoxic agent. The proposed synthetic and experimental protocols in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and potential for drug development.

References

Navigating the Unseen: A Technical Guide to the Chemical Safety and Handling of 2-Octyl-1H-Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical safety and handling of 2-octyl-1H-benzimidazole. Due to a lack of specific toxicological data for this compound, this guide is primarily based on information available for the broader benzimidazole class of chemicals. All procedures should be conducted with a thorough understanding of the general risks associated with chemical handling and in accordance with institutional and regulatory guidelines. A substance-specific risk assessment is highly recommended before use.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and material science.[1] The subject of this guide, this compound, is a derivative characterized by an eight-carbon alkyl chain at the 2-position of the benzimidazole core. This structural feature is likely to influence its physicochemical properties, such as solubility and lipophilicity, which in turn can affect its biological activity and toxicological profile.[2] This guide aims to provide a detailed framework for the safe handling, storage, and disposal of this compound, drawing upon the known characteristics of related benzimidazole compounds.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound and Benzimidazole

| Property | This compound (Computed) | Benzimidazole (Experimental) |

| Molecular Formula | C₁₅H₂₂N₂ | C₇H₆N₂ |

| Molecular Weight | 230.35 g/mol [3] | 118.14 g/mol |

| Melting Point | Not available | 170-172 °C |

| Boiling Point | Not available | >360 °C |

| Solubility | Not available | Soluble in alcohol and aqueous solutions of strong acids and alkalis.[4] |

| LogP | 5.2 (Computed)[3] | 1.23 |

Table 2: Acute Toxicity Data for Related Benzimidazole Compounds

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Benzimidazole | Mouse | Oral | 2910 mg/kg | [5] |

| Benzimidazole | Rat | Intraperitoneal | 385 mg/kg | [5] |

| 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1) | Rat | Intraperitoneal | 1084 mg/kg | [6] |

Hazard Identification and Classification

Based on the toxicological profile of related benzimidazole derivatives, this compound should be handled as a potentially hazardous substance. The primary hazards associated with the benzimidazole class include:

-

Serious Hematological and Hepatic Adverse Events: Some benzimidazole derivatives, particularly albendazole, have been associated with bone marrow failure, leukopenia, and hepatic disorders.[7][8]

-

Skin Sensitization: There is limited evidence that skin contact with benzimidazole can cause a sensitization reaction in some individuals.[5]

-

Moderate Acute Toxicity: Some benzimidazoles are considered moderately toxic substances.[6]

It is important to note that the long alkyl chain in this compound may increase its lipophilicity, potentially leading to enhanced absorption through the skin and cell membranes.[2]

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols for key safety assessments that should be considered for this compound.

Acute Oral Toxicity Study (General Guideline based on OECD 423)

-

Objective: To determine the acute oral toxicity (LD50) of the test substance.

-

Test Animals: Healthy, young adult rats (e.g., Wistar strain), nulliparous and non-pregnant females.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage. A suitable vehicle should be used if the substance is a solid or cannot be administered directly.

-

A starting dose of 300 mg/kg body weight is typically used.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Based on the outcome, the dose for the next group of animals is adjusted up or down.

-

-

Endpoint: The LD50 is determined based on the dose at which mortality is observed.

In Vitro Skin Irritation/Corrosion Test (General Guideline based on OECD 439)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Test System: A reconstructed human epidermis (RhE) model.

-

Procedure: